Propionic acid, 2-amino-3-ureido-

Catalog No.
S9099015
CAS No.
M.F
C4H9N3O3
M. Wt
147.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionic acid, 2-amino-3-ureido-

Product Name

Propionic acid, 2-amino-3-ureido-

IUPAC Name

2-amino-3-(carbamoylamino)propanoic acid

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)

InChI Key

GZYFIMLSHBLMKF-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)NC(=O)N

Canonical SMILES

C(C(C(=O)O)N)NC(=O)N

ALBIZZIINE is an alpha-amino acid.

Propionic acid, 2-amino-3-ureido- is a modified amino acid with the molecular formula C4H9N3O3\text{C}_4\text{H}_9\text{N}_3\text{O}_3 and a molecular weight of approximately 147.13 g/mol. This compound is characterized by its unique structure, which includes both an amino group and a ureido group, making it an important building block in biochemical and synthetic chemistry. It appears as a white powder and is highly soluble in water, with a melting point ranging from 202 to 205 °C .

, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of nickel or rhodium catalysts.
  • Substitution: Nucleophilic substitution reactions are possible with reagents like lithium aluminum hydride or sodium borohydride, allowing for the introduction of various functional groups .

These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.

Research indicates that propionic acid, 2-amino-3-ureido- exhibits biological activity that may be relevant to therapeutic applications. Its structure allows it to interact with biological targets, potentially influencing enzyme activity and protein interactions. Studies have suggested that compounds similar to propionic acid, 2-amino-3-ureido- could serve as enzyme inhibitors or modulators in biochemical pathways .

The synthesis of propionic acid, 2-amino-3-ureido- typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available amino acids or derivatives.
  • Protection of Functional Groups: Protecting groups are used to safeguard reactive sites during the synthesis process.
  • Formation of Ureido Group: The ureido functionality is introduced through reactions involving isocyanates or carbamates.
  • Final Deprotection and Purification: After the desired structure is formed, protecting groups are removed under mild acidic conditions, followed by purification techniques such as crystallization or chromatography .

These methods can be adapted for large-scale production in industrial settings.

Propionic acid, 2-amino-3-ureido- has various applications across multiple fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing peptide-based drugs and enzyme inhibitors.
  • Biochemical Research: Used in studies related to protein structure and function due to its ability to mimic natural amino acids.
  • Agriculture: Potential applications in developing herbicides or pesticides based on its structural properties .

Interaction studies involving propionic acid, 2-amino-3-ureido- focus on its binding affinities with various biological macromolecules. Research has shown that this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their stability and activity. Such studies are crucial for understanding its role in drug design and development .

Several compounds share structural similarities with propionic acid, 2-amino-3-ureido-, including:

  • L-Alanine (C3H7NO2): A simple amino acid that lacks the ureido group but shares the propionic backbone.
  • L-Ureidoalanine (C4H9N3O3): Similar structure but may differ in biological activity due to variations in side chains.
  • L-Citrulline (C6H13N3O3): Contains similar functional groups but has a longer carbon chain and different nitrogen functionalities.
Compound NameMolecular FormulaUnique Features
Propionic acid, 2-amino-3-ureidoC4H9N3O3Contains both amino and ureido groups
L-AlanineC3H7NO2Simple amino acid without ureido functionality
L-UreidoalanineC4H9N3O3Similar structure; variations in side chains
L-CitrullineC6H13N3O3Longer carbon chain; different nitrogen functionalities

The uniqueness of propionic acid, 2-amino-3-ureido- lies in its dual functional groups which enhance its reactivity and potential biological activity compared to simpler amino acids.

XLogP3

-4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

147.06439116 g/mol

Monoisotopic Mass

147.06439116 g/mol

Heavy Atom Count

10

Dates

Last modified: 02-18-2024

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